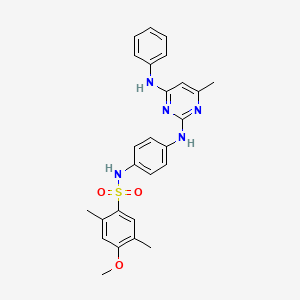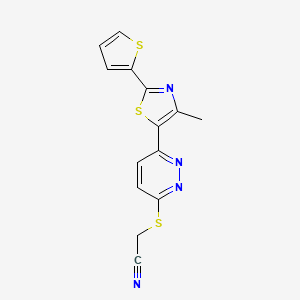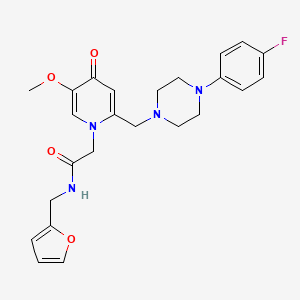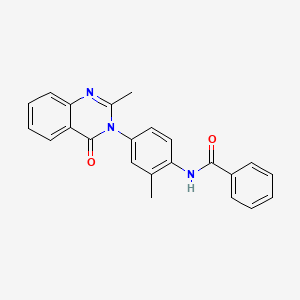![molecular formula C18H18N2 B11242329 5-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B11242329.png)
5-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multi-step organic reactions. One common method starts with the condensation of an appropriate benzylamine with a ketone or aldehyde to form an imine intermediate. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the desired tetrahydroindole structure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of continuous flow reactors to control reaction conditions precisely, reducing the formation of by-products and improving overall efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
5-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives, which are useful intermediates in pharmaceutical synthesis.
Reduction: Reduction reactions can convert the compound into more saturated derivatives, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted tetrahydroindoles and quinoline derivatives, which can be further utilized in drug development and other chemical applications .
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
Biologically, this compound has shown promise in inhibiting the proliferation of cancer cells. Studies have demonstrated its effectiveness against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 .
Medicine
In medicine, this compound derivatives are being investigated for their potential as anti-cancer agents. Their ability to interfere with DNA synthesis and induce apoptosis in cancer cells makes them promising candidates for chemotherapy .
Industry
Industrially, this compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its derivatives are valuable intermediates in the production of various therapeutic agents .
Mécanisme D'action
The mechanism of action of 5-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with molecular targets such as DNA and specific enzymes. It can bind to DNA, causing structural changes that inhibit replication and transcription. Additionally, it may interact with enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Lacks the benzyl group, which may affect its biological activity.
5-Benzyl-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: The presence of a methyl group instead of a hydrogen atom can alter its chemical properties and biological effects.
Uniqueness
The uniqueness of 5-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole lies in its benzyl group, which enhances its lipophilicity and potentially its ability to cross cell membranes. This structural feature may contribute to its higher potency and selectivity in biological applications compared to its analogs .
Propriétés
Formule moléculaire |
C18H18N2 |
|---|---|
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
5-benzyl-1,2,3,4-tetrahydropyrido[4,3-b]indole |
InChI |
InChI=1S/C18H18N2/c1-2-6-14(7-3-1)13-20-17-9-5-4-8-15(17)16-12-19-11-10-18(16)20/h1-9,19H,10-13H2 |
Clé InChI |
MLJFUGARSRPYSF-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC2=C1N(C3=CC=CC=C23)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B11242247.png)
![2-({4-methyl-6-[(4-methylpiperidin-1-yl)sulfonyl]quinolin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B11242262.png)
![N-(4-methylphenyl)-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B11242272.png)

![N-(3,4-dimethylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11242280.png)


![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11242298.png)

![1-(4-((1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B11242312.png)
![N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-2-phenylbutanamide](/img/structure/B11242319.png)
![6-methyl-N-(4-methylphenyl)-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B11242324.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B11242337.png)
![N-(2,5-Dimethylphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11242339.png)
